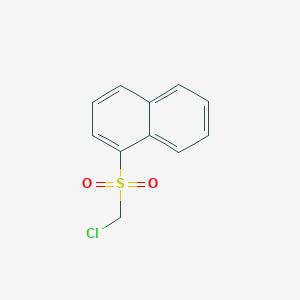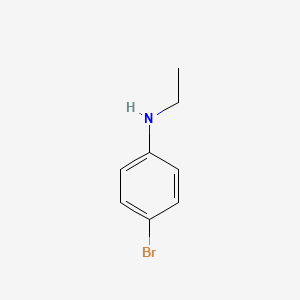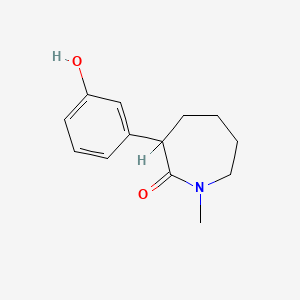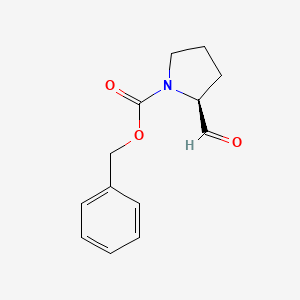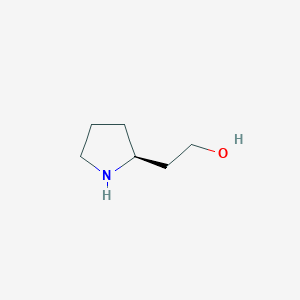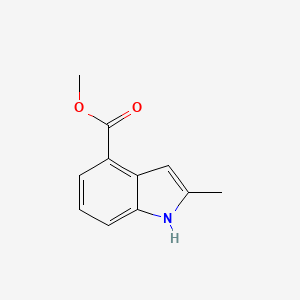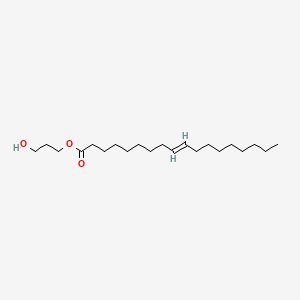
Polyoxypropylene oleate
説明
Polyoxypropylene oleate is a surfactant belonging to the class of non-ionic surfactants. It is synthesized by introducing polyoxypropylene (PO) chains onto an oleate (fatty acid ester) backbone. The hydrophilic portion consists of PO chains, while the lipophilic part is the oleate moiety. This surfactant is commonly used in various industrial applications due to its wetting properties and ability to reduce surface tension .
Synthesis Analysis
- Ethylene Oxide Addition Reaction : Ethylene oxide (EO) reacts with b-DP to yield branched dodecyl phenol polyoxyethylene ethers (b-DPEOn). Notably, b-DPEO10 exhibits excellent wetting properties and reduces water surface tension below 31.55 mN/m at the critical micelle concentration (cmc) .
Molecular Structure Analysis
Polyoxypropylene oleate has a branched structure , with PO chains attached to the oleate backbone. The specific arrangement of PO units determines its properties, including wetting ability and surface tension reduction .
Chemical Reactions Analysis
The primary reactions involved in its synthesis are alkylation and ethylene oxide addition . These reactions lead to the formation of b-DPEOn, which contributes to its surfactant properties .
Physical And Chemical Properties Analysis
科学的研究の応用
1. Improvement of Froth Characteristics in Flotation of Phosphate Ores
Nonionic surfactants, including compounds like Polyoxypropylene oleate, have been investigated for enhancing froth flotation in the mining industry. This approach significantly improved the recovery of phosphate ores, indicating potential application in mineral processing technologies (Sis & Chander, 2003).
2. Nanocomposite Structural Studies
Research on Poly(butylene succinate) nanocomposites with fillers modified by oleate anions showed that these composites could have applications in materials science, especially due to their distinct structural properties and potential for delamination processes (Zhou et al., 2010).
3. Micelle-Based Drug Carriers
Though directly related to drug delivery, it's noteworthy to mention that polyethylene glycol oleate micelles have been studied for their potential as drug carriers. This research delves into the physical properties of these micelles and their implications for pharmaceutical applications (Guo et al., 2011).
4. Enhancement of Topical Drug Delivery Systems
Surfactant systems containing Polyoxypropylene are being developed to create more efficient topical drug delivery platforms. These systems demonstrate potential in controlled drug release and stability, suggesting a significant role in dermatological applications (Carvalho et al., 2012).
5. Applications in Cosmetic Industry
The development of microemulsions with polymeric silicone and Polyoxypropylene as components indicates potential applications in cosmetics. These microemulsions have unique properties suitable for cosmetic formulations, such as stability and texture (Sharma et al., 2008).
6. Use in Polymer Nanocomposites
Polyoxypropylene oleate is used in nanocomposites with applications in enhancing polymer properties. These composites demonstrate improved thermal, mechanical, and fire performance, making them useful in various industries like automotive and packaging (Manzi-Nshuti et al., 2009).
7. Nanocomposites for Drug Delivery Vehicles
Nanocomposites prepared with Polyoxypropylene montmorillonite have been explored for their potential as drug-delivery vehicles. This research provides insights into their suitability for targeted therapy applications (Salahuddin et al., 2012).
8. Polymerization and Plasticization Applications
Studies have shown that oleic acid derivatives, including those related to Polyoxypropylene oleate, have potential as plasticizers in polymers. This application could be significant in the production of more flexible and durable plastic materials (Sander et al., 2012).
9. Block Copolymer Surfactants in HIV Replication Inhibition
Research into block copolymers combining polyoxyethylene and polyoxypropylene revealed their potential to inhibit HIV-1 replication. This application could be groundbreaking in the development of new therapies for HIV (Hirschman et al., 1994).
特性
IUPAC Name |
3-hydroxypropyl (E)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(23)24-20-17-19-22/h9-10,22H,2-8,11-20H2,1H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBLIYFXWVRDAA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxypropyl (E)-octadec-9-enoate | |
CAS RN |
31394-71-5 | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-[(9Z)-(1-oxo-9-octadecen-1-yl)]-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-[(9Z)-(1-oxo-9-octadecen-1-yl)]-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



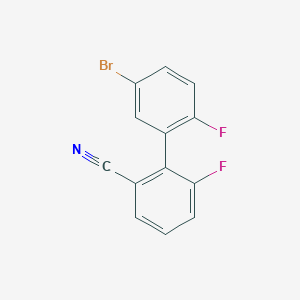
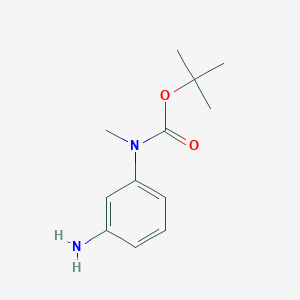

![3-Cyano-4-(5,5-Dimethyl-[1,3,2]Dioxaborinan-2-Yl)-Pyridine](/img/structure/B1599794.png)
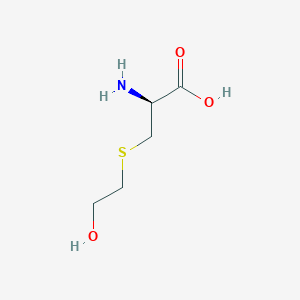
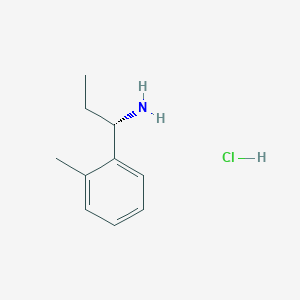
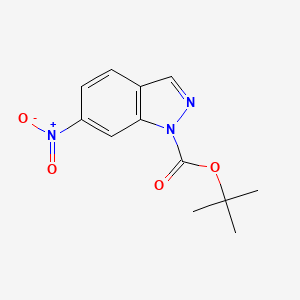
![Carbamic acid, [(trimethoxysilyl)methyl]-, methyl ester](/img/structure/B1599801.png)
